molecular formula C19H18FNO2 B3264978 1(2H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-3,6-dihydro-, phenylmethyl ester CAS No. 400770-92-5

1(2H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-3,6-dihydro-, phenylmethyl ester

Cat. No.: B3264978
CAS No.: 400770-92-5
M. Wt: 311.3 g/mol
InChI Key: NTPRMANHWYSEOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1(2H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-3,6-dihydro-, phenylmethyl ester is a chemical compound with a complex structure that includes a pyridine ring, a fluorophenyl group, and a phenylmethyl ester

Preparation Methods

The synthesis of 1(2H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-3,6-dihydro-, phenylmethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 2-pyridinecarboxylic acid in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol and a base such as sodium hydroxide. The resulting product is then esterified with benzyl alcohol to form the final compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

1(2H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-3,6-dihydro-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1(2H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-3,6-dihydro-, phenylmethyl ester has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways and targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1(2H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-3,6-dihydro-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1(2H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-3,6-dihydro-, phenylmethyl ester can be compared with other similar compounds, such as:

    4-(4-Fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid: This compound has a similar structure but lacks the phenylmethyl ester group.

    4-(4-Fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid methyl ester: This compound has a methyl ester group instead of a phenylmethyl ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

benzyl 4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2/c20-18-8-6-16(7-9-18)17-10-12-21(13-11-17)19(22)23-14-15-4-2-1-3-5-15/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPRMANHWYSEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301157499
Record name Phenylmethyl 4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301157499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400770-92-5
Record name Phenylmethyl 4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400770-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301157499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1(2H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-3,6-dihydro-, phenylmethyl ester
Reactant of Route 2
Reactant of Route 2
1(2H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-3,6-dihydro-, phenylmethyl ester
Reactant of Route 3
Reactant of Route 3
1(2H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-3,6-dihydro-, phenylmethyl ester
Reactant of Route 4
Reactant of Route 4
1(2H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-3,6-dihydro-, phenylmethyl ester
Reactant of Route 5
Reactant of Route 5
1(2H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-3,6-dihydro-, phenylmethyl ester
Reactant of Route 6
Reactant of Route 6
1(2H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-3,6-dihydro-, phenylmethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.